molecular formula C₂₉H₅₀O₂ B151919 DL-alpha-Tocopherol CAS No. 10191-41-0

DL-alpha-Tocopherol

Cat. No. B151919
CAS RN: 10191-41-0
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UQIPPQJZSA-N
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Description

DL-alpha-tocopherol is a synthetic form of vitamin E commonly used as a dietary supplement. It is a racemic mixture containing equal amounts of the d- and l- forms of alpha-tocopherol. Vitamin E is known for its antioxidant properties and is essential for various bodily functions, including immune response and cellular signaling .

Synthesis Analysis

The synthesis of DL-alpha-tocopherol involves chemical processes that yield a mixture of eight isomers due to the presence of three asymmetric centers in the molecule. A specific synthesis pathway described involves converting DL-alpha-tocopherol to a 2-bromoethyl phosphate, followed by hydrolytic cleavage and treatment with trimethylamine or ammonia to produce phospholipid derivatives .

Molecular Structure Analysis

DL-alpha-tocopherol has a complex molecular structure with three asymmetric centers, resulting in multiple stereoisomers. The molecule consists of a chromanol ring and a phytyl tail, which contribute to its antioxidant properties. The presence of these chiral centers allows for the separation of its enantiomers using techniques such as reversed-phase liquid chromatography .

Chemical Reactions Analysis

DL-alpha-tocopherol is stable under oxidizing conditions and ultraviolet light but can be hydrolyzed to free DL-alpha-tocopherol under acidic or basic conditions in the absence of oxygen. If oxygen is present, the free DL-alpha-tocopherol can rapidly oxidize to quinone, especially in basic solutions .

Physical and Chemical Properties Analysis

DL-alpha-tocopherol is a yellow, nearly odorless, clear, viscous oil. It exhibits no optical rotation due to its racemic nature. The compound's physical and chemical properties, such as its stability and degradation pathways, have been well-characterized .

Case Studies

In a study assessing the bioavailability of DL-alpha-tocopheryl acetate in dairy cows, three formulations were compared: adsorbed on silica, microencapsulated, and in oil form. The study found significant increases in plasma alpha-tocopherol levels for all formulations, with varying absorption and elimination rates .

Another study investigated the protective effects of DL-alpha-tocopherol against UVB-induced cytotoxicity in human skin fibroblasts. The results suggested that DL-alpha-tocopherol could protect against UVB damage, potentially by inhibiting lipid peroxidation .

Lastly, the spectroscopic properties of DL-alpha-tocopherol were studied in relation to its interaction with sugar moieties. The study found that conjugation with sugar influences the spectral properties of tocopherol, which can be related to solvent properties such as viscosity and polarity .

Scientific Research Applications

Biological Activity and Relative Biopotency

DL-alpha-Tocopherol, a form of vitamin E, has been studied for its biological activity, including its relative biopotency compared to other forms of tocopherol. Research indicates the need for further study on its metabolic and bio-discrimination to determine precise relative biopotency between different forms of alpha-tocopherol (Kijima, 1993).

Pharmacological Characterization in Nano-emulsion Systems

A study developed a novel nano-emulsion formulation of alpha-tocopherol with enhanced oral bioavailability and pharmacological effects, demonstrating its potential for improved delivery and efficacy in therapeutic applications (Hatanaka et al., 2010).

Chemoprevention in Human Skin

Topical application of DL-alpha-tocopherol has been explored for chemoprevention in humans, particularly in preventing skin cancer and immunosuppression induced by UVB radiation. This suggests its potential role in dermatological applications (Foote et al., 2009).

Bioavailability in Animal Nutrition

DL-alpha-tocopheryl acetate's bioavailability has been assessed in dairy cows, indicating its importance in animal nutrition and its potential application in veterinary medicine (Baldi et al., 1997).

Oxidation Properties and Surface Interactions

The oxidation of DL-alpha-tocopherol and the surface properties of its oxidation products have been examined, providing insights into its stability and interactions at interfaces, which is crucial for its application in various industrial and pharmaceutical contexts (Patil & Cornwell, 1978).

Protective Effects Against UVB Cytotoxicity

DL-alpha-tocopherol's protective effects against ultraviolet B-induced cytotoxicity in human skin fibroblasts highlight its potential as a protective agent in skincare and dermatological treatments (Kondo et al., 1990).

Free Radical Scavenging Properties

The free radical scavenger properties of DL-alpha-tocopherol have been studied, emphasizing its role as an antioxidant and its potential use in formulations aimed at reducing the harmful activity of free radicals in the skin (Duval & Poelman, 1995).

Effect on Cellular Differentiation

Research on DL-alpha-tocopherol's effect on the differentiation of mouse myeloid leukemia cells provides insights into its potential applications in cancer research and therapy (Sakagami et al., 1981).

Comparison in Antioxidant Activities

A comparative study of the antioxidant activities of various forms of vitamin E, including DL-alpha-tocopherol, in pharmaceutical formulations, contributes to understanding its efficacy in different forms and applications (Di Mambro et al., 2003).

Tocopherol Concentrations in Animal Plasma

Research on plasma tocopherol concentrations in sheep and cattle after ingesting free or acetylated tocopherol informs its use in animal health and nutrition, emphasizing its role in maintaining adequate vitamin E levels (Hidiroglou et al., 1989).

Antioxidant Radicals in Lipid Autooxidation

The role of tocopheroxyl radicals, including those from DL-alpha-tocopherol, in lipid autooxidation contributes to our understanding of antioxidant mechanisms, relevant in food science and technology (Lambelet & Löliger, 1984).

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered about DL-alpha-Tocopherol. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .

properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
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InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
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InChI Key

GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
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Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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DSSTOX Substance ID

DTXSID8021355
Record name alpha-Tocopherol
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Molecular Weight

430.7 g/mol
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Physical Description

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index]
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-
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Boiling Point

Decomposes, BP: 200-220 °C at 0.1 mmHg
Record name Tocopherol
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Solubility

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents
Record name Tocopherol
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Density

0.950 at 25 °C/4 °C
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Mechanism of Action

Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy.
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Impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.
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Product Name

DL-alpha-Tocopherol

Color/Form

Slightly viscous, pale yellow oil

CAS RN

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4
Record name DL-α-Tocopherol
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Record name .ALPHA.-TOCOPHEROL, DL-
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Melting Point

2.5-3.5 °C
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Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,080
Citations
WG Bottje, GF Erf, TK Bersi, S Wang, D Barnes… - Poultry Science, 1997 - Elsevier
… with 0, 17, 46, and 87 mg dl-alpha-tocopherol acetate/kg. To encourage the development of … of diets with up to 87 mg dl-alpha-tocopherol acetate had no effect on growth performance …
Number of citations: 76 www.sciencedirect.com
ML Chiswick, M Johnson, C Woodhall, M Gowland… - Br Med J (Clin Res …, 1983 - bmj.com
Forty four babies, of less than 32 weeks' gestation, were either randomly given 25 mg/kg vitamin E (DL-alpha-tocopherol acetate) intramuscularly after birth (day 0) and on days 1, 2, and …
Number of citations: 132 www.bmj.com
CR Archer, S Hempenstall, NJ Royle, C Selman… - Antioxidants, 2015 - mdpi.com
… either supplemented with bound dl-alpha tocopherol (a synthetic, … An assay of dl-alpha-tocopherol levels in each of our … had significantly higher levels of dl-alpha-tocopherol than non-…
Number of citations: 17 www.mdpi.com
JF Mutaku, MC Many, I Colin, JF Denef… - Journal of …, 1998 - joe.bioscientifica.com
We correlated the changes in glucose-induced insulin secretion with those observed in glucose metabolism and hexokinase/glucokinase activity in islets from normal sucrose-fed …
Number of citations: 29 joe.bioscientifica.com
S Valcheva‐Kuzmanova, I Krasnaliev… - Autonomic and …, 2007 - academia.edu
… The aim of the present study was to investigate the influence of DL-alpha-tocopherol acetate (TA) on indomethacin-induced gastric mucosal injury in rats and a possible role for an anti-…
Number of citations: 27 www.academia.edu
S Kondo, A Mamada, J Yamaguchi… - Photodermatology …, 1990 - europepmc.org
… /ml dl-alpha-tocopherol, while MDA in the fibroblasts cultured without dl-alpha-tocopherol increased after irradiation. These results suggest that dl-alpha-tocopherol protects human skin …
Number of citations: 40 europepmc.org
M Steiner, W Li, JM Ciaramella… - Journal of cellular …, 1997 - Wiley Online Library
Synthetic vitamin E, dl‐α‐tocopherol, added to a human erythroleukemia HEL and a megakaryoblastic leukemia, Meg‐01, cell culture produced potent dose‐dependent inhibition of …
Number of citations: 31 onlinelibrary.wiley.com
BC Rudy, BZ Senkowski - Analytical Profiles of Drug Substances, 1974 - Elsevier
… When it is refluxed in acidic and and basic solutions in the absence of oxygen, the molecule is hydrolyzed to the free dl-alpha-tocopherol. If oxygen is present, the dlalpha-tocopherol, …
Number of citations: 3 www.sciencedirect.com
A Valenzuela, J Sanhueza, S Nieto - Journal of food science, 2002 - Wiley Online Library
… Considering the prooxidant effect observed for dl alpha-tocopherol at the higher concentration assayed, our ranking of effectiveness to prevent COPs formation in the liposome-…
Number of citations: 19 ift.onlinelibrary.wiley.com
FMS da Cruz Ferreira, J Nunes Costa… - R. bras. Saúde Prod …, 2007 - pesquisa.bvsalud.org
This study was carried out to evaluate the effect vitamin E supplementation on the occurrence of mastitis in dairy cows. Thirteen animals received 3 g of DL-alpha-tocopherol acetate, for …
Number of citations: 0 pesquisa.bvsalud.org

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